molecular formula C13H17N B15361983 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-2-ylamine CAS No. 312753-45-0

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-2-ylamine

Katalognummer: B15361983
CAS-Nummer: 312753-45-0
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: SZSIVGMKIWMNMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalene is a complex organic compound characterized by its unique molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalene typically involves multiple steps, starting with the cyclization of appropriate precursors. One common method includes the cyclization of a linear precursor under high-temperature conditions in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the formation of the desired cyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalene is studied for its potential biological activity. It may serve as a precursor for bioactive compounds or as a tool in studying biological processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Wirkmechanismus

The mechanism by which 2-Amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

  • 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine

  • 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinoline-l,8-diol

Uniqueness: 2-Amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalene is unique in its structure and reactivity compared to similar compounds

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Eigenschaften

CAS-Nummer

312753-45-0

Molekularformel

C13H17N

Molekulargewicht

187.28 g/mol

IUPAC-Name

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-2-amine

InChI

InChI=1S/C13H17N/c14-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-13/h5-6,13H,1-4,7-8,14H2

InChI-Schlüssel

SZSIVGMKIWMNMQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=CC3=C(CC(C3)N)C=C2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.